N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-16-9-10-19(12-20(16)27-11-5-8-21(27)28)26-23(30)22(29)25-15-24(31-2)13-17-6-3-4-7-18(17)14-24/h3-4,6-7,9-10,12H,5,8,11,13-15H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNFYROZPOUZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound characterized by its unique structural features, combining an indene moiety with an oxalamide group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol. The structure includes an indene derivative and an oxalamide group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 2034347-55-0 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The indene moiety may facilitate binding to hydrophobic pockets in target proteins, while the oxalamide group can form hydrogen bonds, enhancing the compound's affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing oxalamide structures have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.1 |
| Compound B | HCT116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These compounds exhibit their anticancer effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, N1-((2-methoxy-2,3-dihydro-1H-inden-2-y)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-y)phenyl)oxalamide has demonstrated antimicrobial activity against various bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Inhibition | 15 µg/mL |
| Staphylococcus aureus | Inhibition | 10 µg/mL |
The mechanism behind the antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxalamide derivatives for their biological activities. A notable study synthesized a series of oxalamide compounds and evaluated their anticancer and antimicrobial properties using various assays. The results indicated that structural modifications significantly influenced biological activity, underscoring the importance of structure–activity relationships (SAR).
Key Findings from Research
- Structure–Activity Relationships : Compounds with specific substituents on the phenyl ring exhibited enhanced activity compared to unsubstituted derivatives.
- Molecular Docking Studies : Computational studies supported experimental findings by predicting binding affinities and elucidating potential interaction sites on target proteins.
- Synergistic Effects : Some combinations of oxalamides with known antibiotics showed synergistic effects, enhancing overall antimicrobial efficacy.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step coupling reactions. A common approach is the condensation of activated oxalyl derivatives (e.g., oxalyl chloride) with primary amines under controlled conditions. For example, the 2-methoxy-2,3-dihydro-1H-inden-2-yl methylamine and 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline precursors are sequentially coupled to the oxalyl core. Key parameters include:
- Temperature : 0–5°C for amine activation to minimize side reactions .
- Solvents : Anhydrous dichloromethane or DMF to enhance reagent solubility .
- Catalysts : Use of HOBt/DCC for efficient amide bond formation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
A combination of ¹H/¹³C NMR (to confirm substituent connectivity and stereochemistry), FT-IR (to identify amide C=O stretches at ~1650–1700 cm⁻¹), and HRMS (for molecular ion validation) is recommended. For example, NMR can resolve overlapping signals from the indenyl and pyrrolidinone moieties by using 2D experiments (e.g., COSY, HSQC) . IR spectroscopy also detects hydrogen bonding patterns in the oxalamide core, which influence crystallinity .
Q. How do physicochemical properties (e.g., solubility) impact experimental design?
This compound exhibits poor aqueous solubility due to its hydrophobic indenyl and aryl groups. Strategies to address this include:
- Solvent systems : Use DMSO for stock solutions, followed by dilution in PBS with ≤0.1% Tween-80 for bioassays .
- Stability : Monitor degradation under UV light and varying pH (4–9) via HPLC to determine optimal storage conditions (e.g., -20°C in amber vials) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically resolved?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To reconcile results:
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive/negative controls .
- In silico validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with reported targets (e.g., kinases, GPCRs) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
Q. What mechanistic insights can be derived from kinetic studies of its reactions?
Reaction mechanisms (e.g., hydrolysis of the oxalamide bond) are elucidated via:
- pH-dependent kinetics : Monitor degradation rates at pH 2–12 using UV-Vis spectroscopy, revealing base-catalyzed hydrolysis dominance .
- Isotopic labeling : Introduce ¹⁸O to trace carbonyl oxygen exchange in aqueous environments .
- Computational modeling : DFT calculations (Gaussian 09) predict transition states and activation energies for bond cleavage .
Q. How can molecular docking simulations optimize target identification?
- Ligand preparation : Generate 3D conformers (OpenBabel) and assign partial charges (AM1-BCC) .
- Receptor selection : Prioritize targets with structural homology to known oxalamide-binding proteins (e.g., carbonic anhydrase II) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
